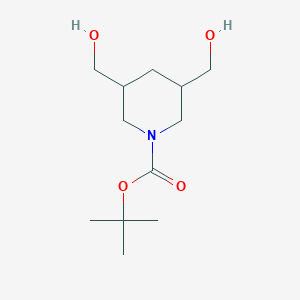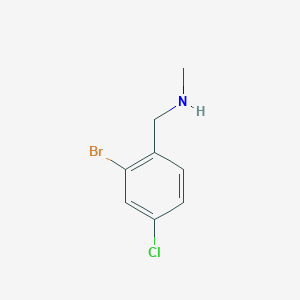 (2-Bromo-4-clorofenil)metilamina CAS No. 900571-24-6"
>
(2-Bromo-4-clorofenil)metilamina CAS No. 900571-24-6"
>
(2-Bromo-4-clorofenil)metilamina
Descripción general
Descripción
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine is a useful research compound. Its molecular formula is C8H9BrClN and its molecular weight is 234.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Bromo-4-chlorophenyl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Bromo-4-chlorophenyl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Sales Metálicas Complejas
Una reacción equimolar de 5-clorosalicilaldehído y 2-bromo-4-cloroanilina produjo la base de Schiff (Z)-2-((2-bromo-4-clorofenil)imino)metil)-4-clorofenol) (HL), que se utilizó para la complejación a sales metálicas Co2+, Ni2+, Cu2+ y Zn2+ . Este proceso se utiliza en la síntesis de sales metálicas complejas, que tienen diversas aplicaciones en la investigación científica .
Evaluación Biológica
La base de Schiff y sus complejos Co (ii), Ni (ii), Cu (ii) y Zn (ii) se evaluaron por su potencial biológico . Los complejos mostraron una actividad mejorada sobre el ligando de la base de Schiff libre en todos los ensayos .
Potencial Antimicrobiano
El potencial antimicrobiano de los compuestos se evaluó en algunas bacterias patógenas seleccionadas que consisten en cepas Gram-positivas (Staphylococcus aureus y Bacillus subtilis) y Gram-negativas (Klebsiella pneumonioe y Pseudomonas aeruginosa) utilizando un ensayo in vitro .
Actividad antioxidante
La actividad antioxidante se evaluó utilizando el ensayo DPPH . Los complejos mostraron una actividad mejorada sobre el ligando de la base de Schiff libre en todos los ensayos .
Estudios de toxicidad
Los estudios de toxicidad en WISH-ATCC-CCL-25, amnios epitelial humano (líneas celulares hepáticas normales) y MRC-5-ATCC-CCL-171 (líneas celulares de fibroblastos pulmonares humanos normales) revelaron que en concentraciones más bajas, los complejos no afectaron las líneas celulares .
Estudio computacional
Se implementó un estudio computacional para investigar las propiedades electrónicas de los ligandos y los complejos relacionados con su estabilidad, reactividad y potencial biológico . Los datos computacionales se corroboraron suficientemente con los hallazgos experimentales .
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular demostraron el mecanismo de acción de los compuestos e identificaron sitios de unión potenciales consistentes con los ensayos in vitro .
Análisis de superficie de Hirshfeld
También se realizó un análisis de superficie de Hirshfeld en compuestos seleccionados para revelar interacciones intermoleculares cualitativas y cuantitativas dentro de la red de cristal de topología de las estructuras cristalinas .
Mecanismo De Acción
Mode of Action
It’s possible that it could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
Without more detailed information on its targets and mode of action, it’s difficult to predict its potential effects .
Análisis Bioquímico
Biochemical Properties
(2-Bromo-4-chlorophenyl)methylamine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
(2-Bromo-4-chlorophenyl)methylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of (2-Bromo-4-chlorophenyl)methylamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromo-4-chlorophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of (2-Bromo-4-chlorophenyl)methylamine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
(2-Bromo-4-chlorophenyl)methylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Bromo-4-chlorophenyl)methylamine within cells and tissues involve specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
(2-Bromo-4-chlorophenyl)methylamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBUUOLJPJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




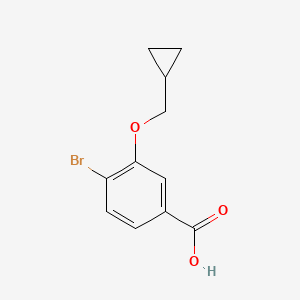
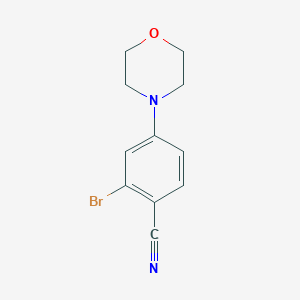
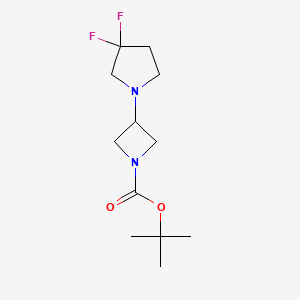
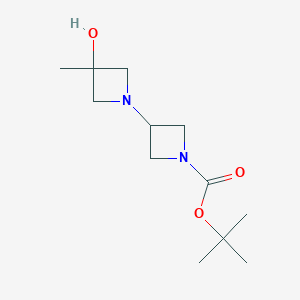
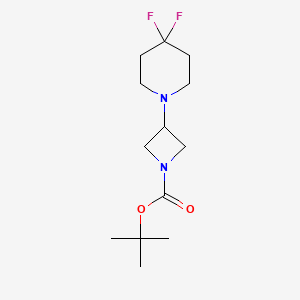

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
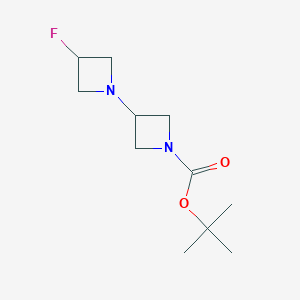
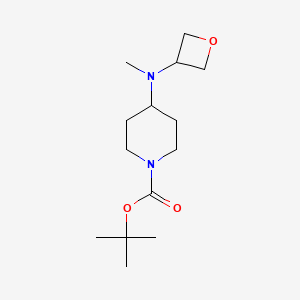
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)
